molecular formula C14H8F2N2O B13407297 4-cyano-N-(2,4-difluorophenyl)benzamide CAS No. 749910-71-2

4-cyano-N-(2,4-difluorophenyl)benzamide

Cat. No.: B13407297
CAS No.: 749910-71-2
M. Wt: 258.22 g/mol
InChI Key: KGAOGSQKQOZOKQ-UHFFFAOYSA-N
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Description

4-cyano-N-(2,4-difluorophenyl)benzamide is a chemical compound with the molecular formula C14H8F2N2O and a molecular weight of 258.22 g/mol . This compound is part of the benzamide family and is characterized by the presence of cyano and difluorophenyl groups attached to the benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-cyano-N-(2,4-difluorophenyl)benzamide typically involves the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline . The reaction is carried out under standard synthetic conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Chemical Reactions Analysis

4-cyano-N-(2,4-difluorophenyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 4-amino-N-(2,4-difluorophenyl)benzamide.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-cyano-N-(2,4-difluorophenyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-cyano-N-(2,4-difluorophenyl)benzamide involves its interaction with specific molecular targets. The cyano and difluorophenyl groups play a crucial role in its binding affinity and specificity towards these targets. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

4-cyano-N-(2,4-difluorophenyl)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of the cyano and difluorophenyl groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

749910-71-2

Molecular Formula

C14H8F2N2O

Molecular Weight

258.22 g/mol

IUPAC Name

4-cyano-N-(2,4-difluorophenyl)benzamide

InChI

InChI=1S/C14H8F2N2O/c15-11-5-6-13(12(16)7-11)18-14(19)10-3-1-9(8-17)2-4-10/h1-7H,(H,18,19)

InChI Key

KGAOGSQKQOZOKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)NC2=C(C=C(C=C2)F)F

Origin of Product

United States

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